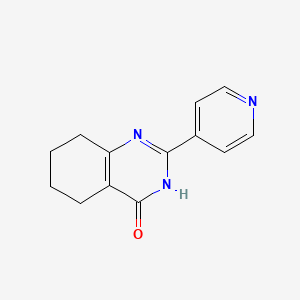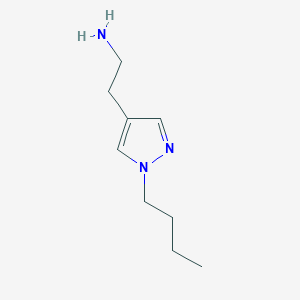
2-(1-丁基-1H-吡唑-4-基)乙胺
描述
The compound “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” would consist of a pyrazole ring attached to an ethan-1-amine group with a butyl group attached to the pyrazole ring .Chemical Reactions Analysis
Again, while specific chemical reactions involving “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .科学研究应用
催化和聚合
- 吡唑胺配体(包括与本化合物类似的衍生物)已用于镍 (II) 催化的乙烯低聚和聚合。反应产物受助催化剂和溶剂选择的影响,表明这些配合物能够催化形成不同分子量的丁烯、己烯和聚乙烯 (Obuah 等人,2014)。
抗菌活性
- 由 2-(1-丁基-1H-吡唑-4-基)乙胺合成的系列新型衍生物表现出抗菌活性。合成过程涉及中间体与各种芳基醇的 O-烷基化,从而产生评估其抗菌性能的化合物 (Prasad,2021)。
CO2和环己烯氧化物的共聚
- 源自吡唑基乙胺配体的羧酸锌 (II) 配合物被测试为 CO2和环己烯氧化物共聚的催化剂。这些配合物在无溶剂条件下促进了聚碳酸环己烯的形成,突出了它们在制造环保聚合物方面的潜力 (Matiwane 等人,2020)。
聚乙烯醇/丙烯酸水凝胶的改性
- 辐射诱导水凝胶通过与各种胺缩合进行改性,包括 2-(1-丁基-1H-吡唑-4-基)乙胺衍生物。这些改性增强了水凝胶的溶胀性能和热稳定性,表明具有医疗应用潜力 (Aly 和 El-Mohdy,2015)。
抗癌剂的合成和评价
- 基于 2-(1-丁基-1H-吡唑-4-基)乙胺的核心结构设计和合成的吡唑基吡唑啉和吡唑基氨基嘧啶衍生物,被评估其抗癌活性。其中一些化合物对各种癌细胞系表现出有希望的细胞毒性,表明它们作为抗癌剂的潜力 (Alam 等人,2018)。
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been reported to influence a variety of biochemical pathways, often related to the function of their biological targets .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine can bind to specific receptors on cell membranes, modulating signal transduction pathways .
Cellular Effects
The effects of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By affecting kinase activity, 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other drugs. Additionally, 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and disruptions in metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis. The compound’s involvement in these pathways highlights its potential impact on drug metabolism and pharmacokinetics .
Transport and Distribution
Within cells and tissues, 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy. Studies have shown that 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine can localize to the mitochondria, influencing mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-(1-butylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSQHZSJANEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



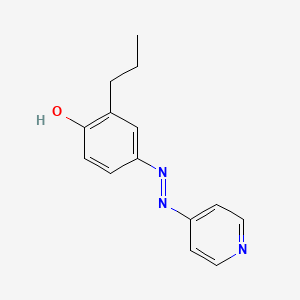
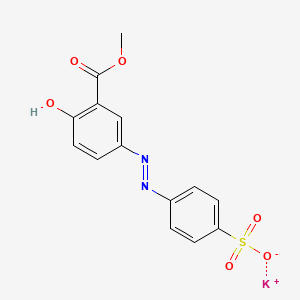
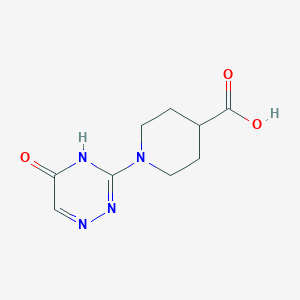
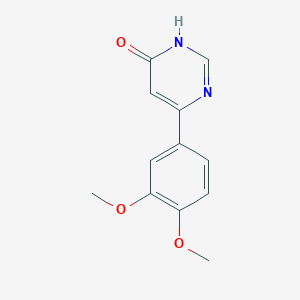
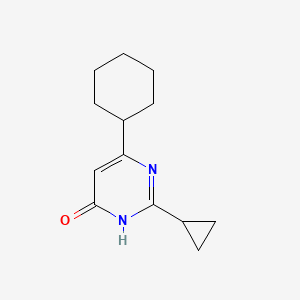
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
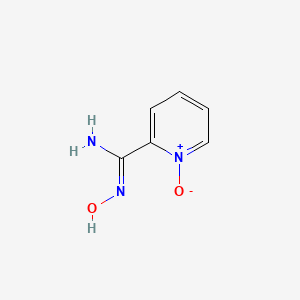
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
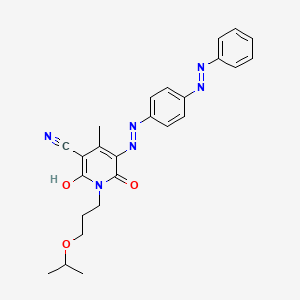

![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)

